1-(3-Methyl-5-vinylpyridin-2-yl)azepane
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(5-ethenyl-3-methylpyridin-2-yl)azepane |
InChI |
InChI=1S/C14H20N2/c1-3-13-10-12(2)14(15-11-13)16-8-6-4-5-7-9-16/h3,10-11H,1,4-9H2,2H3 |
InChI Key |
BDVXDRREMARJSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCCC2)C=C |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 3 Methyl 5 Vinylpyridin 2 Yl Azepane
Synthetic Pathways to the 3-Methyl-5-vinylpyridine (B1300887) Moiety
The 3-methyl-5-vinylpyridine scaffold is a key building block. Its synthesis can be approached through various methods, including the construction of the pyridine (B92270) ring with the desired substitution pattern or the late-stage introduction of the vinyl group onto a pre-existing substituted pyridine.
Regioselective Pyridine Annulation and Functionalization Methods
The de novo synthesis of polysubstituted pyridines offers a direct route to the desired 3-methyl-5-vinylpyridine core. rsc.orgresearchgate.net Annulation reactions, which involve the formation of a ring from one or more acyclic precursors, are a powerful tool in this regard. rsc.orgresearchgate.net For instance, [4+2] cycloaddition reactions can be employed to construct the pyridine ring with a high degree of regioselectivity. rsc.orgresearchgate.net These methods often allow for the precise placement of methyl and other functional groups that can later be converted to a vinyl group. nih.gov
Modern advancements in catalysis have further expanded the scope of pyridine synthesis. For example, a three-component synthesis using a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov This approach offers flexibility in introducing a range of substituents. nih.gov Another strategy involves the use of a simple maleate-derived blocking group to achieve regioselective C4-alkylation of pyridines, which can be a valuable tool for introducing precursors to the vinyl group. nih.gov
| Method | Description | Key Features |
| [4+2] Annulation | Domino Knoevenagel condensation–intramolecular aldol (B89426) cyclization sequence. rsc.orgresearchgate.net | Regioselective access to poly-functionalized pyridines in an atom-economical fashion. rsc.orgresearchgate.net |
| Aza-Wittig/Diels-Alder | Three-component synthesis involving a catalytic intermolecular aza-Wittig reaction and subsequent Diels-Alder reaction. nih.gov | Rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov |
| Blocking Group Strategy | Use of a maleate-derived blocking group for regioselective C4-alkylation of pyridines. nih.gov | Enables access to C4-functionalized pyridines from native pyridine. nih.gov |
Late-Stage Vinyl Group Introduction on Substituted Pyridines (e.g., Wittig-type reactions)
An alternative to de novo synthesis is the functionalization of a pre-synthesized 3-methylpyridine. The introduction of a vinyl group (—CH=CH₂) can be accomplished through various modern cross-coupling reactions. wikipedia.org The Wittig reaction and its variants are classic and effective methods for converting a carbonyl group (an aldehyde or ketone) into an alkene. In this context, a 3-methyl-5-formylpyridine could be reacted with a methylidenephosphorane to generate the desired 3-methyl-5-vinylpyridine.
Recent developments in catalysis have provided even more tools for vinyl group installation. For instance, a nickel-catalyzed, atroposelective Negishi cross-coupling reaction has been shown to be effective for vinylations. acs.org This highlights the potential of modern organometallic chemistry to achieve challenging transformations with high selectivity.
Control of Substituent Pattern in Pyridine Synthesis
Controlling the placement of substituents on the pyridine ring is paramount for the successful synthesis of the target molecule. Many classical pyridine syntheses, such as the Hantzsch and Bohlmann-Rahtz methods, have limitations in scope and functional group tolerance. nih.gov However, modern methods offer greater control.
Construction of the Azepane Ring System
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is another key structural feature of the target molecule. nih.govwikipedia.org Its synthesis can be challenging due to unfavorable entropic factors associated with the formation of seven-membered rings. However, several effective strategies have been developed.
Ring Expansion Approaches for Azepane Derivatives (e.g., from five- or six-membered cyclic precursors)
One common and effective method for synthesizing azepanes is through the ring expansion of smaller, more readily available cyclic precursors like pyrrolidines (five-membered) or piperidines (six-membered). nih.govrsc.orgresearchgate.net For instance, diastereomerically pure azepane derivatives can be prepared in excellent yield through the ring expansion of piperidines with high stereoselectivity and regioselectivity. rsc.orgresearchgate.net A recently reported strategy involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzenoid framework into a seven-membered ring system. nih.gov This method, mediated by blue light at room temperature, offers a novel two-step pathway to complex azepanes. nih.gov
Another approach involves an intramolecular Ullmann-type annulation/rearrangement cascade, which has been used to transform 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates. acs.org This method demonstrates the utility of rearrangement reactions in constructing the azepane core. acs.org
| Ring Expansion Method | Precursor | Key Features |
| Piperidine Ring Expansion | Piperidine derivatives rsc.orgresearchgate.net | Exclusive stereoselectivity and regioselectivity, excellent yields. rsc.orgresearchgate.net |
| Photochemical Dearomative Ring Expansion | Nitroarenes nih.gov | Mediated by blue light at room temperature, two-step synthesis of complex azepanes. nih.gov |
| Ullmann-type Annulation/Rearrangement | 5-Arylpyrrolidine-2-carboxylates acs.org | Forms 1H-benzo[b]azepine-2-carboxylates under Cu(I) promotion. acs.org |
Intramolecular Cyclization Reactions for Azepane Formation (e.g., hydroamination)
Intramolecular cyclization of acyclic precursors is another powerful strategy for constructing the azepane ring. nih.govacs.orgthieme-connect.de Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a particularly atom-economical method for this transformation.
A facile route for the synthesis of azepino[4,5-b]indolones involves a Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides. thieme-connect.de Another example is the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes, which provides an efficient approach to novel α-CF3-containing azepine-2-carboxylates. nih.gov Furthermore, a sulfamate-tethered aza-Michael cyclization has been developed, which allows for the formation of seven-membered rings, although the efficiency may be lower compared to the formation of six-membered rings. nih.gov
Intermolecular Cycloaddition Strategies Yielding Azepane Frameworks (e.g., [3+4] cycloadditions)
The construction of the seven-membered azepane ring is a key challenge in the synthesis of the target molecule. While numerous methods exist for synthesizing five- and six-membered nitrogen heterocycles, seven-membered rings like azepane are less represented in the literature. nih.gov Intermolecular cycloaddition reactions offer a powerful and convergent approach to assemble the azepane core.
One prominent strategy is the [4+3] cycloaddition, which involves the reaction of a four-atom component with a three-atom component to form the seven-membered ring. For instance, the reaction of in situ generated azoalkenes with C,N-cyclic azomethine imines can produce tetrazepine derivatives, showcasing the utility of this approach for nitrogen-containing seven-membered rings. nih.govscilit.com Similarly, [4+3] cycloadditions of phthalazinium dicyanomethanides with azoalkenes have been developed to synthesize triazepine derivatives in moderate to excellent yields. nih.gov Brønsted acid-activated aziridinyl enolsilanes can also undergo [4+3] cycloadditions with dienes to yield aminoalkylated cycloheptenones. rsc.org Furthermore, a copper(I)-catalyzed [4+3] cycloaddition of 4-indolylcarbinols with aziridines provides a stereoselective route to azepinoindoles. rsc.org
Another relevant cycloaddition is the formal [5+2] cycloaddition. A photochemical two-step condensation and ring-expansion of N-vinylpyrrolidinones can produce substituted azepanes. nih.gov This method allows for the conversion of readily available starting materials into densely functionalized azepane derivatives. nih.gov
While not a direct cycloaddition to form the azepane ring itself, strain-release formal cycloadditions are also noteworthy. For example, the synthesis of 2-azanorbornanes, which can be considered rigid azepane analogues, has been achieved through intermolecular [2π+2σ] formal cycloadditions of azahousanes with alkenes. nih.gov A photochemical method using cyclopropylsulfonamide derivatives also leads to 2-azanorbornane scaffolds. researchgate.net
Formation of the Pyridine-Azepane Linkage
Connecting the pre-formed or in situ-generated pyridine and azepane moieties is a critical step. Several methodologies can be employed to forge the C-N bond between the pyridine C2 position and the azepane nitrogen.
Direct C-H amination of pyridines represents an atom-economical approach to forming the pyridine-azepane linkage. The Chichibabin reaction, a classic method, involves the amination of pyridines at the C2 position using sodium amide. ntu.edu.sg More recent developments have utilized a NaH-iodide composite to mediate this reaction under milder conditions, expanding its scope to include primary alkylamines. ntu.edu.sg Another modern approach involves the use of I(III) reagents to achieve direct C2 and C4 C-H amination of azaarenes without the need for pre-oxidation. chemrxiv.orgnih.gov This method proceeds through an N-heterocyclic pyridinium (B92312) salt intermediate which can then be cleaved to yield the aminated product. chemrxiv.orgnih.gov
Transition metal-catalyzed cross-coupling reactions are also a powerful tool for this transformation. Palladium-catalyzed cross-coupling of α-halo eneformamides with nucleophiles can provide direct access to functionalized azepanes. nih.gov The Goldberg reaction, a copper-catalyzed N-arylation, has been successfully applied to the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) and formamides. mdpi.com This method is amenable to large-scale synthesis. mdpi.com Advances in iron, nickel, and palladium catalysis have significantly improved the efficiency of cross-coupling reactions between 2-halopyridines and various nucleophiles. researchgate.net
Nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring is a common and effective strategy for forming the pyridine-azepane bond. This reaction typically involves the displacement of a leaving group, such as a halogen, from the C2 position of the pyridine by the nitrogen of the azepane. The reactivity of the leaving group often follows the order F > NO2 > Cl ≈ Br > I in activated aryl systems. researchgate.net
The SNAr reaction of 2-halopyridines with amines is a well-established method. researchgate.net For instance, the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with malononitrile (B47326) dimer in the presence of triethylamine (B128534) results in regioselective substitution at the C6 position. researchgate.net The use of microwave irradiation can significantly accelerate SNAr reactions, allowing for the formation of 2-anilinopyridines in just 10 minutes in moderate to excellent yields. researchgate.net Furthermore, SNAr reactions can be performed under micellar conditions using a surfactant in water, offering a more environmentally friendly approach. researchgate.net
The electronic nature of the pyridine ring plays a crucial role in the facility of the SNAr reaction. Electron-withdrawing groups on the pyridine ring increase its electrophilicity and facilitate nucleophilic attack. nih.gov This principle is widely used in bioconjugation, where electron-deficient aryl halides react readily with cysteine thiols. nih.gov
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like 1-(3-methyl-5-vinylpyridin-2-yl)azepane in a single step. researchgate.netbohrium.com These reactions combine three or more starting materials in a one-pot process, reducing waste and simplifying synthetic procedures. researchgate.netbohrium.com
Several MCRs are known for the synthesis of substituted pyridines. researchgate.netacsgcipr.org For example, a two-pot, three-component procedure has been developed based on the Diels-Alder reactions of 2-azadienes, which are generated in situ via a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov This method provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov Another example is a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, and acetophenone (B1666503) derivatives under microwave irradiation to yield pyridine derivatives. nih.gov
While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided results, the principles of MCRs could be applied. A hypothetical MCR could involve the condensation of a 1,5-dicarbonyl compound (or its precursor), an amine (ammonia or a primary amine to form the pyridine nitrogen), and azepane itself, along with a component to introduce the methyl and vinyl groups. The Bohlmann-Rahtz pyridine synthesis, for instance, involves the condensation of an enamine with an ethynylketone, which could potentially be adapted. baranlab.org
Optimized Synthetic Protocols and Process Intensification
The development of efficient and scalable synthetic routes is crucial for the practical application of this compound. This involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost.
Achieving high yields and purity is a primary goal in synthetic chemistry. For the synthesis of substituted pyridines, various strategies have been developed to improve efficiency. For instance, a simple and modular method for preparing highly substituted pyridines in moderate to excellent yields (43-91%) involves a cascade reaction comprising a Cu-catalyzed cross-coupling, an electrocyclization, and an air oxidation. nih.govorganic-chemistry.org This method benefits from readily available starting materials and good functional group tolerance. nih.gov
In the context of the Chichibabin amination, optimizing reaction conditions such as temperature and the choice of iodide additive (LiI over NaI) can significantly accelerate the reaction and improve yields. ntu.edu.sg For example, the amination of pyridine with n-butylamine can be achieved in 93% yield within 7 hours at 85°C. ntu.edu.sg
The synthesis of 3-methyl-5-pyrazolone, a different heterocyclic compound, provides a good example of process optimization. By carefully controlling the addition rate of hydrazine (B178648) hydrate (B1144303) and the subsequent reaction temperature and cooling process, a high purity (99.9%) product was obtained in a high yield (97.3%). chemicalbook.com Similar principles of careful control over reaction parameters can be applied to optimize the synthesis of this compound.
Process intensification techniques, such as the use of microwave irradiation or flow chemistry, can also lead to improved yields and shorter reaction times. acsgcipr.org For instance, microwave-assisted synthesis has been shown to be an efficient method for preparing pyridine derivatives. nih.gov
Below is a table summarizing various synthetic strategies for pyridines, which could be adapted and optimized for the synthesis of the target compound.
| Reaction Type | Key Features | Potential Application for Target Compound |
| Hantzsch Dihydropyridine Synthesis | Multi-component condensation followed by oxidation. researchgate.netmdpi.com | A versatile method for constructing the substituted pyridine ring. |
| Bohlmann-Rahtz Pyridine Synthesis | Condensation of enamines with ethynyl (B1212043) ketones. baranlab.org | Offers a route to pyridines with specific substitution patterns. |
| Kröhnke Pyridine Synthesis | Uses pyridinium ylides as key intermediates. baranlab.org | Provides good yields for a range of substituted pyridines. |
| Guareschi-Thorpe Condensation | A multi-component reaction that directly yields the aromatic pyridine. acsgcipr.org | An efficient one-pot method for pyridine synthesis. |
| Diels-Alder Reaction | Cycloaddition of an azadiene with an alkene or alkyne. baranlab.org | A powerful tool for ring formation, though can be challenging for simple azadienes. baranlab.org |
By systematically applying and optimizing these advanced synthetic strategies, high-yield and high-purity routes to this compound can be developed.
Exploration of Sustainable and Catalytic Synthetic Methods
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. rsc.org For a molecule like this compound, this involves leveraging catalytic processes that offer high atom economy and can operate in more environmentally benign solvent systems.
Detailed research findings indicate a significant shift towards metal-catalyzed cross-coupling and annulation reactions for the construction of heterocyclic cores like pyridine and azepine. nih.govnih.gov While specific studies on the sustainable synthesis of this compound are not prominent in publicly available literature, the synthesis of related azepine and pyridine structures provides a clear blueprint. Copper(I)-catalyzed tandem amination/cyclization reactions, for instance, have been effectively used to create functionalized azepines from allenynes and amines. nih.gov This type of strategy avoids stoichiometric reagents, relying on a catalyst to facilitate the key bond-forming steps.
Similarly, rhodium(III)-catalyzed C-H activation and [5+2] cyclization presents a powerful, atom-economical method for constructing azepine-fused polycycles. nih.gov Such methods reduce the need for pre-functionalized starting materials, a key principle of sustainable synthesis. The development of catalysts for pyridine synthesis has also advanced, with studies focusing on heterogeneous catalysts that can be easily recovered and reused, thereby minimizing waste. semanticscholar.org Electrochemical synthesis is another emerging sustainable avenue, using electricity to drive reactions like oxidative C-N coupling, which can reduce the reliance on chemical oxidants. rsc.org
The table below summarizes catalytic systems that, while not specific to the target compound, are employed for the synthesis of its core structural motifs and exemplify sustainable approaches.
Table 1: Illustrative Catalytic Systems for Azepine and Pyridine Synthesis
| Catalyst System | Substrates | Reaction Type | Key Sustainable Feature |
|---|---|---|---|
| Cu(MeCN)₄PF₆ | Allenynes, Amines | Tandem Amination/Cyclization | Catalytic C-N bond formation, high atom economy. nih.gov |
| [Cp*RhCl₂]₂/AgTFA | 5-Amino-1-aryl-pyrazoles, Iodonium ylides | C-H Activation/[5+2] Cyclization | Avoids pre-functionalization of substrates. nih.gov |
| Pd-Catalysis | o-halostyrenes, Amines | Mizoroki–Heck–Buchwald–Hartwig | Domino reaction, multiple bonds formed in one pot. nih.gov |
Application of Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated platforms marks a significant technological advancement in chemical synthesis. sci-hub.seacs.org These technologies offer enhanced safety, precise control over reaction parameters, improved scalability, and the potential for higher yields and purity. nih.gov
Flow Chemistry
Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for pyridine synthesis. interchim.fr The Bohlmann-Rahtz pyridine synthesis, for example, can be adapted to a flow process, achieving high yields in significantly reduced reaction times compared to batch methods. interchim.fr The precise temperature and residence time control in a flow reactor can minimize the formation of byproducts. acs.org For the synthesis of substituted pyridines, flow methods using packed-bed reactors with heterogeneous catalysts, such as Raney® nickel for methylation, have proven highly effective and selective. researchgate.netmdpi.com This approach is greener, often avoiding complex work-up and purification steps. nih.gov
Applying this to this compound, a key step such as the coupling of a substituted pyridine precursor with azepane could be performed in a flow reactor. This would allow for rapid optimization of conditions (temperature, pressure, reagent stoichiometry) and safer handling of potentially exothermic reactions. acs.org
Table 2: Hypothetical Flow Chemistry Parameters for a Key Synthetic Step
| Parameter | Value/Setting | Rationale |
|---|---|---|
| Reactor Type | Packed-Bed or Coil Reactor | Allows for heterogeneous catalysis or homogenous mixing. interchim.frresearchgate.net |
| Temperature | 80 - 160 °C | Enhanced reaction kinetics; superheating is possible. acs.org |
| Residence Time | 5 - 30 minutes | Significantly faster than typical batch reactions. interchim.fr |
| Pressure | 1 - 10 bar | Prevents solvent boiling and can improve reaction rates. |
Automated Synthesis Platforms
Automated synthesis platforms, such as the Chemspeed Accelerator, enable the high-throughput synthesis of compound libraries. nih.gov These robotic systems can perform multi-step reaction sequences, including liquid and solid handling, heating, cooling, and purification, with minimal human intervention. While direct application to this compound is not documented, this technology is ideal for exploring structure-activity relationships by rapidly producing a library of analogues. For instance, an automated platform could be programmed to react a common pyridine intermediate with a diverse set of cyclic amines (including azepane) or to vary the substituents on the pyridine ring to generate dozens of related compounds for screening purposes. nih.gov This automated "Click, Click, Cy-Click" approach greatly accelerates the discovery process. nih.gov
Elucidation of Reaction Mechanisms and Kinetics for 1 3 Methyl 5 Vinylpyridin 2 Yl Azepane Transformations
Mechanistic Insights into Pyridine (B92270) Functionalization Reactions
The pyridine ring in 1-(3-methyl-5-vinylpyridin-2-yl)azepane is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. The presence of a methyl group, a vinyl group, and an azepanyl substituent further modulates the electronic landscape of the ring, impacting the regioselectivity and rate of its transformations.
Electrophilic Aromatic Substitution:
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The nitrogen atom is also the site of initial attack by many electrophiles, leading to the formation of a pyridinium (B92312) ion, which further deactivates the ring. However, the substituents on the pyridine ring of this compound play a crucial role in directing incoming electrophiles. The methyl group at the 3-position is an activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). The vinyl group at the 5-position is also an activating group. The azepanyl group at the 2-position, being an amino substituent, is a strong activating group and directs ortho and para. The interplay of these directing effects determines the ultimate position of substitution.
| Position | Activating/Deactivating Group | Directing Effect |
| 2 | Azepanyl | Ortho, Para |
| 3 | Methyl | Ortho, Para |
| 5 | Vinyl | Ortho, Para |
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The reaction can proceed through two primary mechanisms: the SNAr mechanism and the SN1 mechanism. The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.gov The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comlibretexts.org In contrast, the SN1 mechanism involves the unimolecular ionization of the substrate to form a carbocation, which is then attacked by a nucleophile. nih.gov This pathway is more common for substrates with good leaving groups and the ability to form stable carbocations. For this compound, nucleophilic attack is most likely to occur at the 2-, 4-, and 6-positions, especially if a good leaving group is present at one of these positions. nih.gov
Pyridyl radicals can be generated from halopyridines through single-electron reduction using photoredox catalysis. nih.gov These radicals are versatile intermediates that can participate in a variety of C-C bond-forming reactions. For instance, pyridyl radicals readily add to alkenes, providing a direct method for the alkylation of the pyridine ring. nih.gov In the context of this compound, a pyridyl radical could be generated at a specific position on the ring, which could then react intramolecularly with the vinyl group or intermolecularly with other radical acceptors. The regioselectivity of radical formation can often be controlled by the position of the initial halogen substituent. nih.gov
Another approach to generating radicals involves the photocatalyzed addition of hydrogen donors (such as ethers, aldehydes, and amides) to vinylpyridines. zenodo.org This process, which can be initiated by a decatungstate salt photocatalyst, allows for the formation of alkylated pyridines. zenodo.org In the case of this compound, this type of reaction would likely occur at the vinyl substituent.
| Radical Generation Method | Reactant | Product Type |
| Photoredox Catalysis | Halopyridine | Alkylpyridine |
| Photocatalyzed Hydrogen Atom Transfer | Vinylpyridine + Hydrogen Donor | Alkylpyridine |
The vinyl group on the pyridine ring of this compound allows it to participate in pericyclic reactions, most notably the aza-Diels-Alder reaction. In this reaction, the vinylpyridine can act as a dienophile, reacting with a suitable diene to form a new six-membered ring. Lewis acid catalysis can promote these reactions, leading to higher yields and improved regioselectivity. researchgate.netnih.gov The use of chiral Lewis acids can also induce enantioselectivity in these transformations. rsc.org
Alternatively, the pyridine ring itself can act as a diene in an inverse-electron-demand aza-Diels-Alder reaction, reacting with an electron-rich dienophile. This type of reaction provides access to bicyclic nitrogen-containing heterocycles. rsc.org The specific substitution pattern on the pyridine ring of this compound will influence its reactivity as either a diene or a dienophile.
| Reaction Type | Role of Vinylpyridine | Key Features |
| Normal-electron-demand aza-Diels-Alder | Dienophile | Lewis acid catalysis can improve yield and selectivity. researchgate.netnih.gov |
| Inverse-electron-demand aza-Diels-Alder | Diene | Reacts with electron-rich dienophiles. rsc.org |
Mechanistic Pathways of Azepane Ring Reactions
The seven-membered azepane ring is a saturated heterocycle. Its reactions often involve transformations that lead to ring expansion, ring contraction, or functionalization of the ring atoms.
The formation of the azepane ring itself can proceed through various cycloaddition strategies. A key distinction in the mechanisms of these reactions is whether they are concerted or stepwise. A concerted reaction occurs in a single step, with bond breaking and bond formation happening simultaneously. quora.comyoutube.com In contrast, a stepwise reaction involves the formation of one or more intermediates. quora.comyoutube.com
For example, a formal [5+2] cycloaddition has been developed to form azepinones, which can be precursors to azepanes. nih.gov This reaction involves a photochemical rearrangement of N-vinylpyrrolidinones and proceeds through a stepwise mechanism. nih.gov The distinction between concerted and stepwise pathways can often be determined by studying the stereochemistry of the products and through kinetic isotope effect experiments. diva-portal.org A concerted mechanism is often associated with high stereospecificity, while a stepwise mechanism may lead to a mixture of stereoisomers. diva-portal.org
| Mechanism | Key Characteristics | Example |
| Concerted | Single transition state, stereospecific. quora.comyoutube.com | Some Diels-Alder reactions. |
| Stepwise | Involves one or more intermediates, may not be stereospecific. quora.comyoutube.com | Photochemical [5+2] cycloaddition to form azepinones. nih.gov |
Transition metals play a significant role in the synthesis of azepanes, often proceeding through well-defined catalytic cycles. These cycles typically involve a series of elementary steps such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. youtube.com
For instance, rhodium-catalyzed C-C bond activation of aminocyclopropanes can provide access to azepine ring systems. acs.org The catalytic cycle involves the formation of a rhodacyclopentanone intermediate, which then undergoes intramolecular C-H metalation to form the azepine ring. acs.org Similarly, copper-catalyzed tandem amination/cyclization of allenynes can lead to the formation of functionalized azepines. nih.gov The proposed mechanism for this reaction involves the hydroamination of the allene (B1206475) followed by an intramolecular cyclization. nih.gov
A general catalytic cycle for a transition metal-mediated coupling reaction to form a C-N bond, which could be part of an azepane synthesis, might involve the following steps:
Oxidative Addition: The metal catalyst inserts into a C-X bond (where X is a halide or other leaving group).
Ligand Exchange/Coordination: The amine component coordinates to the metal center.
Reductive Elimination: The C-N bond is formed, and the catalyst is regenerated.
Kinetics and Thermodynamics of Key Transformation Steps
The feasibility and rate of the transformations involving This compound are governed by the kinetic and thermodynamic parameters of the key reaction steps.
Reaction Rate Determinations and Order Analysis
Rate = k[Pyridine-LG][Azepane]
A hypothetical dataset for determining the reaction order is presented below.
| Experiment | Initial [Pyridine-LG] (mol/L) | Initial [Azepane] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.2 x 10-5 |
| 2 | 0.20 | 0.10 | 2.4 x 10-5 |
| 3 | 0.10 | 0.20 | 2.4 x 10-5 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, demonstrating a typical method for reaction order determination.
Activation Energy and Pre-exponential Factor Calculations
The activation energy (Ea) and pre-exponential factor (A) for a reaction can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation.
k = Ae-Ea/RT
SNAr reactions on heteroaromatic rings generally have activation energies that allow for the reaction to proceed at moderate temperatures. The pre-exponential factor is related to the frequency of collisions with the correct orientation.
A hypothetical Arrhenius plot analysis is shown below.
| Temperature (K) | Rate Constant (k) (L/mol·s) | 1/T (K-1) | ln(k) |
| 300 | 1.2 x 10-3 | 0.00333 | -6.725 |
| 310 | 2.5 x 10-3 | 0.00323 | -6.000 |
| 320 | 5.0 x 10-3 | 0.00313 | -5.298 |
| 330 | 9.8 x 10-3 | 0.00303 | -4.625 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. The slope of the ln(k) vs. 1/T plot would yield -Ea/R, and the y-intercept would be ln(A).
Thermodynamic Driving Forces for Favored Pathways
For potential rearrangement reactions, the thermodynamic driving force is often the formation of a more stable isomeric product. For example, the relief of ring strain in a precursor can be a significant thermodynamic driver. wiley-vch.de In the context of the vinyl group, reactions that lead to a more conjugated system or a more stable electronic configuration would be thermodynamically favored.
Experimental Techniques for Mechanistic Investigation
A variety of experimental techniques are employed to elucidate reaction mechanisms in organic chemistry. fiveable.memckgroup.orgresearchgate.netdalalinstitute.com
Isotopic Labeling Studies for Atom Tracing
Isotopic labeling is a powerful tool for tracing the path of atoms throughout a reaction. acs.orgchemrxiv.orgresearchgate.netnih.govchemrxiv.org In the study of transformations involving This compound , several isotopic labeling experiments could be designed.
To confirm the SNAr mechanism for its formation, one could use azepane labeled with 15N. The final product should incorporate the 15N isotope, as detected by mass spectrometry or 15N NMR spectroscopy. This would definitively show that the azepane ring is incorporated as a single unit.
For studying potential rearrangements of the vinyl group, deuterium (B1214612) labeling could be employed. For example, synthesizing a variant with deuterium atoms on the vinyl group (e.g., -CH=CD2) and then subjecting it to reaction conditions could reveal whether these atoms migrate. The position of the deuterium labels in the product, determined by 2H NMR or mass spectrometry, would provide insight into the mechanism.
A hypothetical isotopic labeling experiment to probe a potential intramolecular cyclization of the vinyl group is outlined below.
| Labeled Reactant | Proposed Intermediate/Transition State | Expected Labeled Product | Analytical Technique |
| 1-(3-methyl-5-(1-13C-vinyl)pyridin-2-yl)azepane | Cyclization involving the vinyl group | Product with 13C incorporated into a new ring | 13C NMR Spectroscopy |
| This compound-d12 | Rearrangement of the azepane ring | Scrambling of deuterium labels in the azepane ring | 2H NMR Spectroscopy, Mass Spectrometry |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Intermediate Isolation and Characterization
The study of reaction mechanisms often hinges on the ability to isolate and characterize transient species or intermediates. For a compound like this compound, transformations could involve reactions at the vinyl group, the pyridine ring, or the azepane ring. Isolating intermediates in such transformations would likely involve techniques that can trap short-lived species or methods where reaction conditions are modified to favor the accumulation of an intermediate.
Hypothetical Research Approaches:
Should research be conducted, the isolation of intermediates in, for example, the oxidation or polymerization of the vinyl group, or electrophilic substitution on the pyridine ring, would be crucial. Methodologies would include:
Low-Temperature Spectroscopy: Running reactions at very low temperatures can slow down the reaction rate, potentially allowing for the observation and characterization of unstable intermediates using techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.
Trapping Experiments: Introducing a trapping agent that reacts specifically with a proposed intermediate to form a stable, characterizable product can provide indirect evidence for the intermediate's existence.
Chromatographic Separation: Techniques such as flash column chromatography or High-Performance Liquid Chromatography (HPLC) could be employed to separate intermediates from the reaction mixture, provided they have sufficient stability.
Characterization of Hypothetical Intermediates:
Once isolated, the structure of an intermediate would be elucidated using a combination of spectroscopic methods.
| Spectroscopic Technique | Information Provided |
| NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of the molecule. |
| Mass Spectrometry | Determines the molecular weight and elemental composition of the intermediate. |
| IR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H) that may have formed. |
| UV-Vis Spectroscopy | Provides information about the electronic structure and conjugation within the molecule. |
Without experimental data, any discussion of specific intermediates for transformations of this compound remains speculative.
Kinetic Isotope Effect (KIE) Measurements
The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. libretexts.org It involves measuring the change in the reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org For this compound, KIE studies could provide insight into mechanisms of, for instance, reactions involving the vinyl group or C-H activation on the pyridine or azepane rings.
Types of KIE and Their Interpretation:
Primary KIE: Observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. A significant primary KIE (typically kH/kD > 2) suggests that C-H bond breaking is part of the slowest step. princeton.edu
Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are smaller and provide information about changes in hybridization at the labeled position during the transition state. wikipedia.org
Hypothetical KIE Study on Vinyl Group Reaction:
Consider a hypothetical electrophilic addition to the vinyl group of this compound. To investigate the mechanism, one could synthesize isotopically labeled versions of the molecule and compare their reaction rates.
| Isotopically Labeled Position | Type of KIE | Potential Mechanistic Insight |
| Deuteration at the vinyl group (e.g., C=CD₂) | Primary | A significant KIE would suggest that the cleavage of the C-H(D) bond is involved in the rate-determining step, which might point towards a concerted mechanism or a mechanism where proton abstraction is rate-limiting. A KIE near unity would suggest that C-H(D) bond breaking is not rate-determining. |
| Deuteration at the carbon adjacent to the vinyl group (α-position) | Secondary | An inverse KIE (kH/kD < 1) could indicate a change from sp² to sp³ hybridization at the α-carbon in the transition state, consistent with the formation of a carbocation intermediate. A normal KIE (kH/kD > 1) might suggest the development of hyperconjugation to stabilize a developing positive charge. libretexts.org |
As with intermediate characterization, the absence of published experimental work on this compound means that any KIE data is purely illustrative of the scientific principles that would be applied in such a study.
Derivatization and Advanced Chemical Transformations of 1 3 Methyl 5 Vinylpyridin 2 Yl Azepane
Functionalization of the Azepane Heterocycle
The azepane ring, a seven-membered saturated nitrogen heterocycle, is a key structural motif in numerous bioactive molecules. nih.gov Its functionalization can significantly alter the steric and electronic properties of the parent molecule.
The secondary amine nitrogen within the azepane ring is a primary site for nucleophilic reactions. It can be readily functionalized through various N-substitution and N-alkylation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as basicity, lipophilicity, and biological target engagement. For instance, medicinally relevant cyclic aliphatic amines, including azepane, can readily participate in multicomponent reactions to form new C–N bonds. acs.org
Common transformations include:
N-Alkylation: Reaction with alkyl halides (R-X) or other alkylating agents under basic conditions to introduce alkyl, arylalkyl, or functionalized chains.
N-Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) to form the corresponding amides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield N-substituted derivatives.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
These reactions allow for the introduction of a wide array of functional groups onto the azepane nitrogen, as illustrated in the table below.
Table 1: Representative N-Substitution Reactions of the Azepane Moiety
| Reaction Type | Reagent | General Product Structure |
|---|---|---|
| N-Alkylation | Benzyl bromide (BnBr) | N-benzylazepane derivative |
| N-Acylation | Acetyl chloride (AcCl) | N-acetylazepane derivative |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropylazepane derivative |
| Michael Addition | Methyl acrylate | N-(2-methoxycarbonylethyl)azepane derivative |
Direct and selective functionalization of the C-H bonds on the azepane ring is a more complex synthetic challenge compared to N-substitution. The development of new effective strategies for the selective preparation of azepane derivatives with unique substitution patterns is an area of significant research interest. nih.gov Strategies for synthesizing polysubstituted azepanes often involve building the ring from functionalized precursors rather than derivatizing the saturated heterocycle. nih.govrwth-aachen.de
Potential, albeit challenging, approaches for functionalization at the carbon positions could involve:
α-Lithiation: Deprotonation of the C-H bond adjacent (alpha) to the nitrogen using a strong base, followed by quenching with an electrophile. This typically requires prior N-protection with a suitable directing group.
Radical Reactions: Free-radical-mediated C-H functionalization, such as the Hofmann-Löffler-Freytag reaction, could be employed on N-haloamine derivatives to introduce functionality at a remote carbon position.
Oxidative Methods: Oxidation of the ring to introduce a carbonyl group (azepanone) or a double bond (dihydroazepine), which can then serve as a handle for further transformations like hydroboration or hydrogenation. nih.gov
Since 1-(3-Methyl-5-vinylpyridin-2-yl)azepane is achiral, derivatization can introduce one or more stereocenters, leading to the formation of stereoisomers. Controlling the stereochemical outcome of these reactions is crucial for developing compounds with specific three-dimensional structures. Stereoselective synthesis of azepane derivatives is an active area of research, often employing strategies like ring expansion of chiral piperidines, asymmetric catalysis, or the use of chiral auxiliaries. rsc.orgnih.govresearchgate.net
For a pre-formed azepane ring, stereoselectivity can be achieved through:
Substrate-Controlled Diastereoselective Reactions: If a chiral center is first introduced (e.g., on an N-substituent), it can direct the stereochemical outcome of subsequent reactions on the ring.
Catalytic Asymmetric Reactions: Asymmetric hydrogenation or hydroboration of an unsaturated azepine derivative, formed via oxidation, could yield enantioenriched azepanols. nih.gov Molybdenum-catalyzed asymmetric allylic alkylation has been used to create intermediates for the synthesis of enantioenriched azepanes. acs.orgacs.org
Chemical Modifications of the Pyridine (B92270) Ring System
The 3-methyl-5-vinylpyridine (B1300887) moiety offers several avenues for chemical modification, including substitution on the aromatic nucleus and transformations of the pyridine ring itself.
The pyridine ring in the parent compound has two unsubstituted positions (C4 and C6) that are susceptible to electrophilic substitution. The directing effects of the existing substituents—the C2-azepanyl group (strongly activating, ortho/para-directing), the C3-methyl group (weakly activating, ortho/para-directing), and the C5-vinyl group (activating)—will influence the regioselectivity of these reactions. The C4 and C6 positions are activated by at least one of these groups, making them targets for electrophiles.
Halogenation: Electrophilic halogenation of pyridine rings can be challenging due to the ring's inherent electron deficiency, but the presence of activating groups facilitates the reaction. acs.org For example, 3-methylpyridine can be fluorinated or chlorofluorinated by reaction with hydrogen fluoride and chlorine in the liquid phase at elevated temperatures. google.com For the target molecule, treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to halogenation at the C4 or C6 position.
Nitration: Nitration of pyridine rings typically requires harsh conditions. However, the activated nature of the ring in this compound may allow for nitration under more moderate conditions. The nitration of 3-methylpyridine to 3-methyl-5-nitropyridine is a known process, indicating that the C5 position is reactive. lookchem.comsigmaaldrich.com In the target molecule, the nitro group would likely be directed to the C4 or C6 positions.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
| Reaction Type | Reagent/Conditions | Potential Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 4-bromo- or 6-bromo- derivative |
| Nitration | HNO₃, H₂SO₄ | 4-nitro- or 6-nitro- derivative |
Redox reactions can fundamentally alter the structure and reactivity of the pyridine core.
N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). chemtube3d.comarkat-usa.org The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitutions and enabling further functionalization. scripps.eduwikipedia.org For instance, the nitration of 3-methylpyridine is often performed on the corresponding N-oxide to yield 3-methyl-4-nitropyridine-1-oxide. orgsyn.org Catalytic, enantioselective N-oxidation of substituted pyridines has also been described. nih.gov
Hydrogenation of Pyridine Ring: The pyridine ring can be reduced to the corresponding piperidine ring through catalytic hydrogenation. This transformation requires a catalyst, a hydrogen source, and can be performed under various conditions. nih.govrsc.org Common catalysts include palladium, platinum, rhodium, and nickel. stackexchange.comresearchgate.netnih.gov The reaction conditions (temperature, pressure, catalyst) can influence the selectivity of the reduction, which is important given the presence of a reducible vinyl group in the molecule. It is possible to selectively hydrogenate the pyridine ring while preserving the vinyl group, or to reduce both functionalities under more forcing conditions.
Table 3: Representative Catalyst Systems for Pyridine Hydrogenation
| Catalyst | Conditions | Outcome | Reference |
|---|---|---|---|
| Rh₂O₃ | H₂ (5 bar), TFE, 40 °C | Effective for various unprotected pyridines | rsc.org |
| Palladium-based bimetallic nanoparticles | H₂ (70 atm), 60 °C | High conversion and selectivity to piperidine | researchgate.net |
| Carbon-supported Rh | Electrocatalytic, ambient temp/pressure | Quantitative yield for various pyridines | nih.gov |
| H₂/Pt/HCl | Lower temperature and pressure | Effective due to pyridinium (B92312) salt formation | stackexchange.com |
Side Chain Modification: Reactions of the Methyl Group (e.g., oxidation, halogenation)
The methyl group at the 3-position of the pyridine ring in this compound is a versatile handle for further functionalization, primarily through oxidation and halogenation reactions. The reactivity of this group is analogous to that of other methylpyridines (picolines), which have been extensively studied.
Oxidation:
The oxidation of the methyl group can lead to the formation of a variety of functional groups, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Mild oxidation to the corresponding alcohol, 1-(3-(hydroxymethyl)-5-vinylpyridin-2-yl)azepane, can be challenging to achieve selectively. However, more vigorous oxidation to the carboxylic acid, 2-(azepan-1-yl)-5-vinylnicotinic acid, is well-precedented for related methylpyridines. Common oxidizing agents for this transformation include potassium permanganate (KMnO4) and nitric acid. For instance, the oxidation of 3-methylpyridine to nicotinic acid is a well-established industrial process. Catalytic oxidation methods, employing catalysts such as vanadium pentoxide (V2O5), can also be utilized for the gas-phase oxidation of the methyl group to the corresponding aldehyde or carboxylic acid. Photoelectrocatalytic oxidation using WO3 decorated nanotube-structured TiO2 has also been reported for the selective oxidation of 3-methylpyridine. rsc.org Furthermore, oxidation can be achieved using molecular halogens in the presence of actinic radiation. google.com Supercritical water oxidation has also been explored for the degradation of 3-methylpyridine. birmingham.ac.uk
Halogenation:
Halogenation of the methyl group typically proceeds via a free-radical mechanism, initiated by UV light or a radical initiator. N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of the benzylic position of alkyl-substituted aromatic and heteroaromatic compounds. daneshyari.com This reaction, known as the Wohl-Ziegler reaction, would be expected to convert this compound to 1-(3-(bromomethyl)-5-vinylpyridin-2-yl)azepane. This brominated derivative is a valuable intermediate for further nucleophilic substitution reactions.
Side-chain fluorination and chlorofluorination of 3-methylpyridine have been achieved by reacting it with hydrogen fluoride and chlorine in the liquid phase, yielding products such as 3-(trifluoromethyl)pyridine. google.com It is anticipated that this compound would undergo similar transformations under these conditions.
Table 1: Representative Reactions of the Methyl Group on Substituted Pyridines
| Reaction Type | Reagents and Conditions | Expected Product from this compound |
|---|---|---|
| Oxidation |
Reactions at the Vinyl Moiety
The vinyl group at the 5-position is a key functional group for a variety of transformations, including reduction, oxidation, polymerization, and cycloaddition reactions.
Hydrogenation and Epoxidation of the Vinyl Group
Hydrogenation:
The vinyl group can be selectively hydrogenated to an ethyl group without affecting the pyridine ring under specific catalytic conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) or other noble metal catalysts at low pressure and temperature is a standard method for the reduction of alkenes. nih.gov This reaction would yield 1-(3-methyl-5-ethylpyridin-2-yl)azepane. It is also possible to hydrogenate both the vinyl group and the pyridine ring under more forcing conditions, such as using a rhodium catalyst at higher pressures and temperatures. nih.govnih.gov
Epoxidation:
The electron-rich double bond of the vinyl group can be epoxidized to form the corresponding oxirane. Common epoxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would produce 1-(3-methyl-5-(oxiran-2-yl)pyridin-2-yl)azepane, a versatile intermediate for ring-opening reactions with various nucleophiles.
Table 2: Hydrogenation and Epoxidation of the Vinyl Group
| Reaction Type | Reagents and Conditions | Expected Product from this compound |
|---|---|---|
| Hydrogenation | ||
| Selective Reduction | H2, Pd/C, ethanol, room temperature | 1-(3-methyl-5-ethylpyridin-2-yl)azepane |
| Epoxidation | ||
| Epoxidation | m-CPBA, CH2Cl2, room temperature | 1-(3-methyl-5-(oxiran-2-yl)pyridin-2-yl)azepane |
Polymerization Reactions Initiated by the Vinyl Group
The vinyl group of this compound can participate in polymerization reactions, leading to the formation of novel polymers with potential applications in materials science. Vinylpyridines are known to undergo polymerization via radical, cationic, and anionic mechanisms. rsc.orgresearchgate.net
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can initiate the radical polymerization of the vinyl group, leading to the formation of a homopolymer or copolymers with other vinyl monomers.
Anionic Polymerization: Anionic polymerization of vinylpyridines, often initiated by organometallic reagents like butyllithium, can produce polymers with well-defined molecular weights and narrow polydispersity. The presence of the nitrogen atom in the pyridine ring can influence the stereochemistry of the resulting polymer. acs.org
The resulting polymers would feature the 1-(3-methyl-2-azepanyl)pyridine moiety as a repeating unit, which could impart interesting properties to the material, such as metal-coordinating abilities or specific solubility characteristics.
Advanced Cycloaddition Chemistry with the Vinyl Group (e.g., Diels-Alder, radical cyclizations)
The vinyl group can act as a dienophile in Diels-Alder reactions, providing a powerful tool for the construction of new six-membered rings. While thermal Diels-Alder reactions of vinylpyridines can be sluggish, Lewis acid catalysis can significantly enhance their reactivity and selectivity. google.com For example, the reaction of a vinylpyridine with an unactivated diene in the presence of a Lewis acid like BF3·OEt2 can proceed with high yield and regioselectivity. google.com
Radical cyclizations involving the vinyl group can also be envisioned. For instance, the addition of a radical to the vinyl group, followed by intramolecular cyclization onto another part of the molecule or an external trap, could lead to the formation of complex cyclic structures.
Photochemical [2+2] cycloadditions of vinylpyridines with other alkenes are also possible, leading to the formation of cyclobutane rings. These reactions can often be controlled to achieve high levels of diastereo- and enantioselectivity.
Table 3: Cycloaddition Reactions of the Vinyl Group
| Reaction Type | Reactants and Conditions | Expected Product from this compound |
|---|---|---|
| Diels-Alder | Butadiene, BF3·OEt2, CH2Cl2 | A cyclohexenyl-substituted derivative |
| [2+2] Photocycloaddition | Ethylene, photosensitizer, UV light | A cyclobutyl-substituted derivative |
Synthesis of Novel Molecular Architectures and Hybrid Systems
Incorporation of this compound into Polycyclic Heterocyclic Systems
The pyridine core of this compound can serve as a scaffold for the construction of more complex, polycyclic heterocyclic systems. Various synthetic strategies can be employed to build additional rings onto the pyridine framework.
One common approach involves the functionalization of the pyridine ring followed by intramolecular cyclization. For example, if the methyl group is oxidized to a carboxylic acid and a suitable functional group is introduced at the 4-position, intramolecular condensation could lead to the formation of a fused pyridone ring.
Another strategy involves the use of the pyridine nitrogen's basicity to direct reactions. For instance, metalation of the pyridine ring at the 4- or 6-position, followed by reaction with a bifunctional electrophile, could initiate a ring-forming cascade.
Furthermore, the vinyl group can be a key participant in annulation reactions. For example, a reaction sequence involving Michael addition to the vinyl group followed by an intramolecular cyclization could be used to construct a new fused ring. The synthesis of pyridothienopyrimidines and pyridothienotriazines from substituted thienopyridines showcases how functionalized pyridines can be elaborated into more complex polycyclic systems. daneshyari.com
The development of modular synthetic routes, such as those involving cascade reactions of alkenylboronic acids with oximes, provides a versatile platform for the synthesis of highly substituted pyridines that can be further elaborated into polycyclic structures.
Preparation of Conjugates with Other Organic Scaffolds
The vinyl group of this compound is a prime site for chemical ligation, enabling the covalent attachment of this core structure to other organic scaffolds, including biomolecules, polymers, and functional small molecules. The strategic functionalization of the vinyl moiety can be achieved through several reliable and well-established chemical reactions.
One of the most versatile methods for vinyl group functionalization is the Heck reaction . This palladium-catalyzed cross-coupling reaction allows for the arylation or vinylation of the terminal carbon of the vinyl group. For instance, reacting this compound with an aryl halide (Ar-X) or a vinyl halide in the presence of a palladium catalyst and a base would yield the corresponding stilbene or diene derivatives, respectively. This approach is highly modular, as a wide variety of aryl and vinyl halides bearing different functional groups can be employed, thus enabling the conjugation to a diverse range of organic scaffolds.
Another powerful tool for the derivatization of the vinyl group is olefin metathesis . Specifically, cross-metathesis with a partner olefin catalyzed by a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) can be used to install a new functionalized substituent. This reaction is known for its high functional group tolerance and typically proceeds under mild conditions. For example, cross-metathesis with an olefin containing a terminal azide or alkyne would introduce a bioorthogonal handle for subsequent conjugation via "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
The vinyl group can also participate in various cycloaddition reactions . For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could be employed to construct a new six-membered ring fused to the pyridine core. [2+2] photocycloadditions are another possibility for forming four-membered rings. These reactions can introduce significant structural complexity and provide access to novel polycyclic systems. The reactivity of vinylpyridines in Lewis acid-promoted Diels-Alder reactions has been demonstrated, suggesting that such transformations could be applied to this compound to conjugate it with diene-containing scaffolds. rsc.org
Furthermore, the vinyl group can be functionalized through more traditional addition reactions. Hydroamination, hydroboration-oxidation, and dihydroxylation reactions can be used to introduce amine, alcohol, and diol functionalities, respectively. These newly installed functional groups can then serve as points of attachment for other organic molecules through standard amide bond formation, etherification, or esterification reactions.
The choice of conjugation strategy will ultimately depend on the nature of the organic scaffold to be attached and the desired properties of the final conjugate. The following table summarizes potential reactions for the preparation of conjugates.
| Reaction Type | Reagents and Conditions | Potential Conjugate Scaffold |
| Heck Reaction | Aryl/Vinyl Halide, Pd Catalyst, Base | Aromatic systems, other vinyl compounds |
| Cross-Metathesis | Functionalized Olefin, Ru Catalyst | Biomolecules (via click chemistry), polymers |
| Diels-Alder Reaction | Diene, Lewis Acid (optional) | Cyclic and polycyclic systems |
| Hydroamination | Amine, Catalyst | Amine-containing molecules |
| Hydroboration-Oxidation | Borane, H2O2, NaOH | Alcohol-containing molecules |
Design and Synthesis of Conformationally Restricted Analogues
Conformational restriction is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by reducing the entropic penalty of binding to a biological target. The flexible azepane ring and the rotatable bond between the pyridine and azepane rings in this compound make it an ideal candidate for the design of conformationally restricted analogues.
A powerful strategy to achieve conformational restriction is through ring-closing metathesis (RCM) . This reaction can be employed to create a new ring by forming a carbon-carbon double bond between two existing alkenyl chains within the molecule. To apply this to this compound, an additional alkenyl group would need to be introduced. This could be achieved, for example, by N-alkylation of the azepane nitrogen with an alkenyl halide. Subsequent RCM between the newly introduced alkenyl chain and the existing vinyl group on the pyridine ring would lead to the formation of a bridged bicyclic system, significantly constraining the conformation of the azepane ring and its orientation relative to the pyridine ring. The size of the newly formed ring can be tuned by varying the length of the tether.
Another approach to introduce conformational constraint is through intramolecular cycloaddition reactions . For instance, if a diene functionality were to be introduced into the azepane ring, an intramolecular Diels-Alder reaction with the vinylpyridine moiety could be envisioned, leading to a rigid, polycyclic structure.
The synthesis of bicyclic privileged structures often involves the strategic formation of new rings onto an existing scaffold. acs.org In the context of this compound, this could involve reactions that form a bridge across the azepane ring or connect the azepane ring to another position on the pyridine ring. For example, functionalization of the azepane ring at a position alpha to the nitrogen, followed by a cyclization reaction onto the pyridine ring or the methyl group, could lead to novel, rigid tricyclic systems.
The design of such conformationally restricted analogues can be guided by computational methods, such as conformational analysis and molecular modeling, to predict the low-energy conformations and their potential interactions with biological targets. nih.gov The synthesis of these analogues would provide valuable insights into the structure-activity relationship of this chemical scaffold.
The following table outlines potential strategies for the synthesis of conformationally restricted analogues.
| Strategy | Key Reaction | Description |
| Bridging via RCM | Ring-Closing Metathesis | Introduction of an alkenyl chain on the azepane nitrogen followed by RCM with the vinyl group to form a bridged bicyclic system. |
| Intramolecular Cycloaddition | Diels-Alder Reaction | Introduction of a diene on the azepane ring to facilitate an intramolecular cycloaddition with the vinylpyridine. |
| Bicyclic Ring Formation | Intramolecular C-H Activation | Palladium-catalyzed intramolecular C-H activation to form a new ring connecting the azepane and pyridine moieties. |
Advanced Analytical Characterization Methods for 1 3 Methyl 5 Vinylpyridin 2 Yl Azepane and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 1-(3-methyl-5-vinylpyridin-2-yl)azepane, a suite of advanced NMR techniques can provide a complete picture of its molecular architecture and dynamic properties.
Multi-dimensional NMR (2D-COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.
¹H NMR: The 1D ¹H NMR spectrum provides initial information on the number of different proton environments and their multiplicities (splitting patterns). For this compound, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring, the vinylic protons, the methyl group protons, and the methylene (B1212753) protons of the azepane ring.
¹³C NMR: The 1D ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. It is instrumental in tracing the connectivity of protons within the vinyl group and along the aliphatic chain of the azepane ring. For instance, the correlation between the vinylic proton at the C5 position of the pyridine ring and its neighboring protons can be established.
2D-HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon atom to its attached proton(s).
2D-HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for connecting the different fragments of the molecule. For example, HMBC correlations would be observed between the protons of the methyl group and the C2, C3, and C4 carbons of the pyridine ring, and between the methylene protons of the azepane ring adjacent to the nitrogen and the C2 carbon of the pyridine ring.
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY can reveal through-space interactions between the protons of the azepane ring and the substituents on the pyridine ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structural motifs.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | - | 158.5 | H-6, H-α (azepane) |
| 3 | - | 130.0 | H-4, H-methyl |
| 4 | 7.5 (d) | 135.0 | C-2, C-3, C-5, C-6 |
| 5 | - | 133.0 | H-4, H-6, H-vinyl |
| 6 | 8.2 (s) | 148.0 | C-2, C-4, C-5 |
| Methyl (on C3) | 2.3 (s) | 18.0 | C-2, C-3, C-4 |
| Vinyl-CH | 6.7 (dd) | 136.0 | C-4, C-5, C-6 |
| Vinyl-CH₂ (trans) | 5.8 (d) | 115.0 | C-5 |
| Vinyl-CH₂ (cis) | 5.3 (d) | 115.0 | C-5 |
| α (azepane) | 3.5 (t) | 55.0 | C-2, C-β (azepane) |
| β (azepane) | 1.8 (m) | 28.0 | C-α, C-γ (azepane) |
| γ (azepane) | 1.6 (m) | 27.0 | C-β, C-δ (azepane) |
| δ (azepane) | 1.6 (m) | 27.0 | C-γ, C-ε (azepane) |
| ε (azepane) | 1.8 (m) | 28.0 | C-δ, C-ζ (azepane) |
| ζ (azepane) | 3.5 (t) | 55.0 | C-ε (azepane), C-2 |
Dynamic NMR Spectroscopy for Conformational Dynamics of the Azepane Ring
The seven-membered azepane ring is known to be flexible and can exist in multiple conformations, such as chair and boat forms, which can interconvert at room temperature. rsc.org Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the azepane ring protons. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. From the coalescence temperature and the line shape analysis, the energy barrier for the ring inversion process can be calculated, providing valuable insight into the conformational flexibility of the azepane moiety in this compound.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound without the need for a reference standard of the analyte itself. acs.orgnih.gov By adding a known amount of an internal standard with a known purity to a precisely weighed sample of this compound, the absolute purity of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. acs.orgacs.org This technique is highly accurate and can be used to assess the purity of final products as well as to monitor the progress of a chemical reaction by quantifying the consumption of starting materials and the formation of products over time. nih.govnist.gov Band-selective HSQC has also emerged as a reliable method for the rapid quantification of analogues in botanical extracts. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways, which can provide valuable structural information.
Exact Mass Determination and Elemental Composition
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This exact mass measurement allows for the unambiguous determination of the elemental formula of this compound (C₁₃H₁₈N₂). For example, a protonated molecule [M+H]⁺ would be observed in the positive ion mode.
| Ion | Calculated Exact Mass | Observed Exact Mass (Hypothetical) | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 203.1543 | 203.1541 | -1.0 | C₁₃H₁₉N₂ |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule and helps to confirm its structure. nih.govnih.gov The fragmentation of this compound is expected to follow characteristic pathways for N-substituted pyridines and cyclic amines. rsc.orglibretexts.org
Key expected fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the azepane ring is a common fragmentation pathway for amines. This would result in the loss of alkyl radicals from the azepane ring.
Cleavage of the azepane ring: The seven-membered ring can undergo ring-opening followed by further fragmentation, leading to a series of smaller fragment ions.
Loss of the vinyl group: Cleavage of the bond connecting the vinyl group to the pyridine ring can occur.
Fragmentation of the pyridine ring: At higher collision energies, the stable pyridine ring can also fragment.
A table of plausible major fragment ions for this compound in an MS/MS experiment is presented below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
| 203.15 | 174.12 | C₂H₅ | Ion resulting from cleavage within the azepane ring |
| 203.15 | 146.09 | C₄H₉ | Ion resulting from a more significant fragmentation of the azepane ring |
| 203.15 | 132.08 | C₅H₁₁N | The 3-methyl-5-vinylpyridine (B1300887) fragment |
| 203.15 | 118.07 | C₆H₁₃N | The vinylpyridine fragment after loss of the methyl group |
| 203.15 | 105.06 | C₇H₁₄N | The methylpyridine fragment after loss of the vinyl group |
The combination of these advanced NMR and MS techniques provides a powerful and comprehensive approach for the unequivocal characterization of this compound and its derivatives, ensuring a thorough understanding of their chemical identity and properties.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which has a boiling point that may allow for GC analysis, or for its more volatile synthetic derivatives, GC-MS provides critical information on molecular weight and structural fragmentation.
Upon injection into the GC, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion (M+) and its subsequent fragment ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint. chemguide.co.uk
The fragmentation pattern is predictable and provides valuable structural information. For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: The cleavage of C-C bonds adjacent to the nitrogen atom within the azepane ring is a common fragmentation pathway for amines. libretexts.orgmiamioh.edu
Cleavage of the Pyridine-Azepane Bond: The bond connecting the azepane ring to the pyridine moiety can rupture, leading to fragments corresponding to each ring system.
Loss of Small Molecules/Radicals: Fragmentation may also occur via the loss of the vinyl group (-CH=CH₂) or the methyl group (-CH₃) from the pyridine ring. nih.gov
A hypothetical fragmentation table for the parent compound is presented below.
Table 1: Hypothetical GC-MS Fragmentation Data for this compound
| Fragment Ion Structure | Proposed Fragmentation Pathway | Expected m/z |
| [C₁₄H₂₀N₂]⁺ (Molecular Ion) | Intact molecule ionized by electron loss | 216 |
| [C₁₃H₁₇N₂]⁺ | Loss of methyl radical (•CH₃) from the pyridine ring | 201 |
| [C₈H₈N]⁺ | Cleavage of the C-N bond between the rings, pyridine fragment | 118 |
| [C₆H₁₂N]⁺ | Cleavage of the C-N bond between the rings, azepane fragment | 98 |
| [C₁₄H₁₇N₂]⁺ | Loss of an ethyl radical via rearrangement and cleavage | 187 |
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes.
Identification of Characteristic Functional Group Stretches and Bends
IR and Raman spectra are complementary, and together they allow for the comprehensive identification of functional groups within this compound. The expected vibrational modes are associated with the pyridine ring, the vinyl group, the methyl group, and the saturated azepane ring. researchgate.netelixirpublishers.com
Pyridine Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C and C=N ring stretching vibrations are characteristic and fall within the 1600-1400 cm⁻¹ region. mdpi.com
Vinyl Group: The C=C stretching of the vinyl group is expected around 1630 cm⁻¹. The vinyl C-H stretching occurs at >3000 cm⁻¹, while out-of-plane C-H bending gives rise to strong bands in the 1000-900 cm⁻¹ range.
Aliphatic Groups: The azepane and methyl groups will show characteristic aliphatic C-H stretching vibrations in the 2950-2850 cm⁻¹ region. CH₂ and CH₃ bending vibrations are found around 1465-1450 cm⁻¹. youtube.com
C-N Bonds: The C-N stretching vibrations of the azepane ring and its connection to the pyridine ring are typically found in the 1350-1000 cm⁻¹ region.
Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |
| Pyridine Ring | Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Pyridine Ring | C=C and C=N Ring Stretch | 1600-1450 | IR, Raman (strong) |
| Vinyl Group | =C-H Stretch | 3080-3020 | IR, Raman |
| Vinyl Group | C=C Stretch | ~1630 | IR, Raman (strong) |
| Vinyl Group | =C-H Out-of-Plane Bend | 1000-900 | IR (strong) |
| Azepane/Methyl Groups | Aliphatic C-H Stretch | 2950-2850 | IR, Raman (strong) |
| Azepane/Methyl Groups | CH₂/CH₃ Bend | 1465-1450 | IR, Raman |
| Azepane-Pyridine Linkage | C-N Stretch | 1350-1200 | IR, Raman |
Conformational Sensitivity in Vibrational Spectra
The vibrational spectra of this compound can be sensitive to its conformational state. The primary source of conformational isomerism in this molecule is the rotation around the single bond connecting the azepane ring to the pyridine ring. This rotation can lead to different spatial arrangements (conformers) of the two ring systems relative to each other.
These different conformers can have distinct, albeit slightly different, vibrational frequencies, particularly for modes involving the atoms close to the connecting bond. iu.edu.sa Low-frequency modes, such as skeletal vibrations and torsional modes, are especially sensitive to conformational changes. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer and study the energy barriers between different conformations. Changes in peak position, shape, or the appearance of new shoulders on existing bands in the IR or Raman spectra upon changes in temperature or solvent can indicate the presence of multiple conformers.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence
Electronic spectroscopy investigates the electronic structure of molecules by measuring the absorption and emission of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals.
Characterization of Electronic Transitions and Chromophores
The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within its primary chromophore, the 3-methyl-5-vinylpyridine moiety. The azepane ring, being fully saturated, does not absorb significantly in the near-UV or visible range. The key transitions are:
π → π* Transitions: These are high-energy, high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the vinylpyridine ring. Substituted pyridines typically show strong absorption bands in the 200-280 nm range. mdpi.comresearchgate.net The presence of the vinyl group in conjugation with the pyridine ring is expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to pyridine alone.
n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital of the pyridine ring. This transition is often observed as a weaker shoulder on the tail of the main π → π* absorption band, typically above 270 nm for pyridine derivatives. mdpi.com
The solvent environment can influence the position of these absorption maxima. Polar solvents can stabilize the ground state and excited states differently, leading to shifts in the absorption wavelengths (solvatochromism).
Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Chromophore | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |
| π → π | Vinylpyridine Conjugated System | ~240-280 | High ( > 5,000 M⁻¹cm⁻¹) |
| n → π | Pyridine Nitrogen Lone Pair | ~270-300 | Low ( < 1,000 M⁻¹cm⁻¹) |
Quantum Yield Measurements for Fluorescent Derivatives
While the parent compound may not be strongly fluorescent, derivatives can be designed to enhance or introduce fluorescence. The fluorescence quantum yield (ΦF) is a critical parameter for characterizing such derivatives, representing the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu
The quantum yield is typically measured using a comparative method. researchgate.net This involves comparing the integrated fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield, under identical experimental conditions (e.g., excitation wavelength, solvent, absorbance).
The equation used is: ΦX = ΦST * (GradX / GradST) * (η²X / η²ST)
Where:
Φ is the quantum yield.
Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance.
η is the refractive index of the solvent.
Subscripts X and ST denote the unknown sample and the standard, respectively.
The molecular structure of a derivative significantly impacts its quantum yield. Factors such as extended conjugation, structural rigidity, and the presence of electron-donating or electron-withdrawing groups can alter the balance between radiative (fluorescence) and non-radiative decay pathways, thereby increasing or decreasing the quantum yield. bohrium.comrsc.org For example, creating derivatives that increase the rigidity of the molecular structure often leads to higher quantum yields by reducing energy loss through vibrational relaxation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique offers unparalleled insight into its molecular geometry and packing in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to construct an electron density map, from which the atomic positions can be accurately determined.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The primary data obtained from X-ray crystallographic analysis includes a detailed set of atomic coordinates. From these coordinates, precise bond lengths, bond angles, and torsion angles can be calculated, providing a complete picture of the molecule's conformation. For a hypothetical crystal structure of this compound, the expected values for key geometric parameters would be in line with those observed for similar substituted pyridine and azepane ring systems.
Interactive Table 1: Hypothetical Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| C2(py) | N1(az) | 1.38 |
| N1(az) | C2(az) | 1.47 |
| N1(az) | C7(az) | 1.47 |
| C3(py) | C(Me) | 1.51 |
| C5(py) | C(vinyl) | 1.48 |
| C(vinyl) | C(vinyl) | 1.34 |
Interactive Table 2: Hypothetical Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C6(py) | C2(py) | N1(az) | 118.5 |
| C3(py) | C2(py) | N1(az) | 121.0 |
| C2(py) | N1(az) | C2(az) | 119.8 |
| C2(py) | N1(az) | C7(az) | 119.8 |
| C4(py) | C5(py) | C(vinyl) | 120.5 |
Interactive Table 3: Hypothetical Torsion Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| C6(py) | C2(py) | N1(az) | C2(az) | 175.2 |
| C2(py) | N1(az) | C2(az) | C3(az) | 65.7 |
| C4(py) | C5(py) | C(vinyl) | C(vinyl) | -178.9 |
These tables represent idealized data that would be obtained from a successful crystallographic study. The torsion angles, in particular, define the conformation of the flexible azepane ring and the orientation of the vinyl and methyl substituents relative to the pyridine ring.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, while C-H groups can act as weak hydrogen bond donors. The planar pyridine ring could also participate in π-π stacking interactions with neighboring molecules. Understanding these interactions is crucial as they influence the compound's physical properties, including its melting point, solubility, and stability.
Advanced Chromatographic Separations
Chromatography is a fundamental tool for the separation, identification, and purification of chemical compounds. For a substance like this compound, advanced chromatographic techniques are essential for assessing its purity and for isolating it from reaction mixtures or from its derivatives.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for separating components of a mixture. The choice of a stationary phase, mobile phase, and detector is critical for achieving optimal separation. For this compound, a reversed-phase C18 column would likely be effective, using a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a pH modifier to ensure the basic nitrogen atoms are in a consistent protonation state.
A variety of detectors can be coupled with HPLC to provide different types of information:
UV-Vis Detector: The pyridine and vinyl groups in the molecule are chromophores that absorb ultraviolet light, making a UV-Vis detector a suitable choice for detection and quantification. The maximum absorbance wavelength (λmax) would likely be in the 250-280 nm range.
Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (HPLC-MS) provides not only retention time data but also mass-to-charge ratio information, which can confirm the identity of the compound and its derivatives.
Charged Aerosol Detector (CAD): This universal detector can be used to quantify the analyte even if it lacks a strong chromophore, providing a response that is more uniform across different compounds.
Interactive Table 4: Hypothetical HPLC-UV Data for this compound
| Compound | Retention Time (min) | λmax (nm) |
| This compound | 8.5 | 265 |
Chiral Chromatography for Enantiomeric Purity Assessment
If this compound or its derivatives possess a stereocenter, for instance, through modification of the vinyl group or the azepane ring, it would exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that can separate these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Assessing the enantiomeric purity, or enantiomeric excess (ee), is critical in many applications, particularly in pharmaceuticals, where one enantiomer may have desired activity while the other is inactive or even harmful.
Interactive Table 5: Hypothetical Chiral HPLC Data for a Derivative
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-enantiomer | 12.3 | 98.5 |
| (S)-enantiomer | 14.1 | 1.5 |
This data would indicate an enantiomeric excess of 97% for the (R)-enantiomer.
Preparative Chromatography for Compound Isolation
When a pure sample of this compound is required in larger quantities than those typically handled in analytical chromatography, preparative chromatography is employed. This technique uses larger columns and higher flow rates to isolate and purify milligrams to grams of the compound. The principles are similar to analytical HPLC, but the goal is to collect the fraction containing the desired compound at a high purity level. The collected fractions are then typically analyzed by analytical HPLC to confirm their purity before the solvent is removed to yield the isolated compound.
Computational Chemistry and Theoretical Studies of 1 3 Methyl 5 Vinylpyridin 2 Yl Azepane
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of a molecule. These calculations can predict molecular orbital energies, charge distribution, and sites of chemical reactivity.
Analysis of Molecular Orbitals and Energy Levels
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.
For 1-(3-Methyl-5-vinylpyridin-2-yl)azepane, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the vinyl group, which possess π-systems. The nitrogen atom of the pyridine ring and the vinyl double bond would likely contribute significantly to the HOMO. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, which can accept electron density.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine System
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are representative examples based on quantum chemical studies of similar substituted pyridine derivatives and are for illustrative purposes only. Actual values for this compound would require specific calculations.
Charge Density Distribution and Electrostatic Potential Maps
The charge density distribution reveals how electrons are distributed within the molecule, highlighting electronegative and electropositive regions. An electrostatic potential (ESP) map visually represents this distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential).
In this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a likely site for electrophilic attack or protonation. The vinyl group would also exhibit significant electron density. The hydrogen atoms of the methyl and azepane groups would be characterized by positive potential. Understanding this charge distribution is vital for predicting intermolecular interactions and the molecule's behavior in a biological or chemical environment.
Chemical Reactivity Descriptors (e.g., Fukui functions)
Chemical reactivity descriptors, derived from quantum chemical calculations, provide quantitative measures of a molecule's reactivity. Fukui functions, for instance, identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks.
For this compound, the Fukui functions would likely indicate that the nitrogen atom of the pyridine ring is a primary site for electrophilic attack. The carbon atoms of the vinyl group and specific positions on the pyridine ring would also show susceptibility to electrophilic or nucleophilic attack, depending on the specific Fukui index calculated. These descriptors are invaluable for predicting the regioselectivity of chemical reactions.
Molecular Mechanics and Dynamics for Conformational Analysis
The seven-membered azepane ring is known for its conformational flexibility. Molecular mechanics and molecular dynamics simulations are powerful techniques to explore the potential energy surface of such flexible molecules, identifying stable conformations and the energy barriers between them.
Exploration of Conformational Space of the Azepane and Pyridine Ring Systems
Computational studies on similar N-substituted azepanes have shown that the twist-chair conformation is often the most stable. nih.gov The vinyl group attached to the pyridine ring also has rotational freedom, which adds another dimension to the conformational landscape.
Interconversion Barriers and Energy Landscapes
The different conformations of the azepane ring are not static but can interconvert by passing through transition states. The energy required to overcome these transitions are the interconversion barriers. A comprehensive computational study would map out the potential energy landscape, showing the relative energies of the various conformers and the transition states that connect them.
For the azepane ring in this compound, the energy barriers for ring inversion would be a key parameter. These barriers determine the rate at which the molecule can change its shape at a given temperature. Molecular dynamics simulations can provide a dynamic picture of these conformational changes over time.
Table 2: Representative Relative Energies of Azepane Conformers
| Conformation | Relative Energy (kcal/mol) |
| Twist-Chair | 0.0 |
| Chair | 1.5 - 2.5 |
| Boat | 3.0 - 4.0 |
| Twist-Boat | 2.0 - 3.0 |
Note: These are typical energy ranges observed for substituted azepane rings and are for illustrative purposes. The precise values for this compound would depend on the specific interactions between the substituent and the ring.
Influence of Substituents on Molecular Conformations
The conformational landscape of this compound is significantly influenced by the interplay of its constituent fragments: the substituted pyridine ring and the seven-membered azepane ring. The presence of the methyl and vinyl groups on the pyridine ring, along with the flexible azepane ring, gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.
Computational studies, typically employing density functional theory (DFT) methods, are instrumental in exploring this landscape. By systematically rotating the key dihedral angles—specifically those around the C(2)-N(1) bond connecting the pyridine and azepane rings, and the bonds within the azepane ring itself—researchers can map out the potential energy surface and identify the most stable conformers.
The methyl group at the 3-position of the pyridine ring introduces steric hindrance that can restrict the rotation around the C(2)-N(1) bond, thereby influencing the relative orientation of the two rings. This steric clash can destabilize conformers where the methyl group is in close proximity to the azepane ring hydrogens.
The azepane ring, with its seven members, is inherently flexible and can adopt several low-energy conformations, such as the chair, boat, and twist-chair forms. The energetic preference for a particular azepane conformation is dictated by the substitution pattern on the pyridine ring. The bulky substituted pyridine group can favor specific ring puckering modes of the azepane to minimize steric interactions.
A relaxed potential energy surface scan, where the dihedral angle of the C(2)-N(1) bond is systematically varied and the rest of the molecular geometry is optimized at each step, can reveal the rotational barriers and the most stable equilibrium geometries. The results of such a scan are often visualized in a plot of relative energy versus dihedral angle, as shown in the hypothetical data below.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C3-C2-N1-C7) | Relative Energy (kcal/mol) | Azepane Ring Conformation |
| A | 60° | 0.00 | Twist-Chair |
| B | 180° | 1.25 | Chair |
| C | -90° | 2.50 | Twist-Boat |
Note: This data is illustrative and represents a plausible outcome of a DFT calculation.
In Silico Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, aiding in the characterization and identification of molecules like this compound.
Theoretical Calculation of NMR Chemical Shifts
The prediction of nuclear magnetic resonance (NMR) chemical shifts is a valuable application of computational chemistry. scispace.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for such calculations, often in conjunction with DFT. scispace.com
The accuracy of predicted NMR chemical shifts is sensitive to the choice of computational method, including the functional and basis set. nih.gov For a molecule like this compound, with its distinct aromatic and aliphatic protons and carbons, theoretical calculations can help in the unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.
Calculations are typically performed on the optimized geometries of the most stable conformers, and the predicted chemical shifts may be averaged, weighted by the Boltzmann population of each conformer, to obtain a more accurate representation of the experimental spectrum.
Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| H (vinyl) | 6.65 | 6.62 | - | - |
| H (pyridine) | 7.98 | 7.95 | - | - |
| H (methyl) | 2.35 | 2.33 | - | - |
| H (azepane, α) | 3.55 | 3.52 | - | - |
| C (vinyl) | - | - | 135.2 | 134.9 |
| C (pyridine, C2) | - | - | 158.9 | 158.6 |
| C (methyl) | - | - | 18.5 | 18.3 |
| C (azepane, α) | - | - | 52.1 | 51.8 |
Note: This data is illustrative. Experimental values are hypothetical.
Simulation of IR and Raman Vibrational Spectra
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nepjol.info Computational methods can simulate these spectra by calculating the second derivatives of the energy with respect to the atomic positions. researchgate.net This analysis yields the frequencies and intensities of the vibrational modes.
For this compound, the simulated IR and Raman spectra would show characteristic bands corresponding to the stretching and bending vibrations of the various functional groups. For instance, C-H stretching vibrations of the pyridine ring and the vinyl group would appear at higher frequencies, while the C-N stretching of the azepane ring would be found at lower frequencies.
The comparison of simulated and experimental spectra can aid in the confirmation of the molecular structure and the identification of specific conformers. researchgate.net Discrepancies between the calculated and experimental frequencies are common due to the harmonic approximation used in the calculations and the absence of environmental effects. researchgate.net These discrepancies are often corrected by applying a scaling factor to the calculated frequencies. researchgate.net
Table 3: Key Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| Pyridine Ring C-H Stretch | 3050 | High | Moderate |
| Vinyl C=C Stretch | 1640 | Moderate | High |
| Azepane C-N Stretch | 1180 | High | Low |
| Methyl C-H Bend | 1450 | Moderate | Moderate |
Note: This data is illustrative and represents a plausible outcome of a DFT calculation.
Prediction of UV-Vis Absorption Maxima and Intensities
Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities, respectively.
The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the substituted pyridine system. The vinyl group, being in conjugation with the pyridine ring, will likely cause a red-shift (a shift to longer wavelengths) of the absorption maxima compared to a pyridine ring without this substituent.
The solvent environment can also influence the UV-Vis spectrum, and computational models can account for this by using implicit or explicit solvent models. nepjol.info Comparing the predicted UV-Vis spectrum with the experimental one can provide insights into the electronic structure of the molecule.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| π → π | 275 | 0.45 |
| n → π | 310 | 0.02 |
Note: This data is illustrative and represents a plausible outcome of a TD-DFT calculation.
Computational Mechanistic Investigations of Reactions
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights into the transition states and reaction pathways that are often difficult to probe experimentally.
Transition State Elucidation and Reaction Pathway Mapping
For a given reaction involving this compound, computational methods can be used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes during the reaction.
Once the reactant, product, and transition state geometries are optimized, the intrinsic reaction coordinate (IRC) can be calculated. The IRC path connects the transition state to the reactants and products, effectively mapping out the lowest-energy reaction pathway. This allows for a detailed understanding of the sequence of events at the molecular level.
For example, in a hypothetical electrophilic addition to the vinyl group of this compound, computational studies could be used to determine whether the reaction proceeds via a concerted or a stepwise mechanism. By calculating the activation energies (the energy difference between the reactants and the transition state), one can also predict the feasibility and rate of the reaction.
Table 5: Calculated Activation Energy for a Hypothetical Reaction of this compound
| Reaction | Transition State | Activation Energy (kcal/mol) |
| Electrophilic Addition to Vinyl Group | [TS_add] | 15.8 |
Note: This data is illustrative and represents a plausible outcome of a DFT calculation for a hypothetical reaction.
Free Energy Profiles of Key Synthetic Steps
The synthesis of this compound involves the coupling of an azepane ring with a substituted pyridine. The two most probable synthetic routes are the Palladium-catalyzed Buchwald-Hartwig amination and the metal-free nucleophilic aromatic substitution (SNAr). Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the free energy profiles of these complex reactions.
Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination couples an aryl halide (e.g., 2-chloro-3-methyl-5-vinylpyridine) with an amine (azepane) in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand. organic-chemistry.orgyoutube.com The catalytic cycle, as mapped by computational studies on similar systems, involves several key steps, each with a distinct energy barrier. youtube.comnih.gov
The generally accepted catalytic cycle proceeds through:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyridine ring. This is often the rate-determining step.
Ligand Exchange/Amine Coordination: The amine (azepane) displaces a ligand on the Pd(II) complex.
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The C-N bond is formed, releasing the final product, this compound, and regenerating the Pd(0) catalyst. youtube.com
| Step | Description | Relative Free Energy (ΔG, kcal/mol) - Hypothetical | Key Influencing Factors |
| TS1 | Oxidative Addition of 2-chloro-3-methyl-5-vinylpyridine to Pd(0) | High | Nature of halide, electron density of pyridine ring, ligand sterics |
| Int1 | Pd(II)-pyridyl-halide complex | Intermediate | Ligand, solvent |
| TS2 | Amine (Azepane) coordination and deprotonation | Moderate | Basicity of amine, strength of added base, ligand effects |
| Int2 | Pd(II)-amido complex | Low | Stability of the amido complex |
| TS3 | Reductive Elimination | Moderate to High | Steric hindrance around Pd, electronic properties of ligands |
This table presents a hypothetical free energy profile based on general computational studies of Buchwald-Hartwig aminations. Actual values would require specific DFT calculations for the title compound.
Nucleophilic Aromatic Substitution (SNAr) Pathway
Alternatively, the synthesis can occur via a metal-free SNAr reaction, where azepane directly attacks the electron-deficient pyridine ring, displacing a leaving group (like a halide). youtube.com Pyridine rings are activated towards nucleophilic attack at the 2- and 4-positions, especially if an electron-withdrawing group is present. vaia.com The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. youtube.com
The free energy profile consists of two main transition states:
Formation of the Meisenheimer Complex: The nucleophilic attack of azepane on the pyridine ring disrupts its aromaticity, leading to a high-energy transition state (TS1) and the formation of the anionic Meisenheimer intermediate.
Rearomatization: The leaving group is expelled, and the aromaticity of the pyridine ring is restored. This step involves a second transition state (TS2).
The disruption of aromaticity in the first step typically makes it the rate-determining step, requiring significant thermal energy (heating) to overcome the activation barrier. youtube.com
Theoretical Basis for Stereochemical and Regiochemical Outcomes
Computational chemistry is crucial for predicting and explaining the selectivity observed in chemical reactions. For the synthesis of this compound, regiochemistry is a primary concern.
Regiochemistry
The pyridine ring offers multiple sites for substitution. However, in both Buchwald-Hartwig and SNAr reactions involving 2-halopyridines, the substitution is overwhelmingly favored at the C2 position.
In SNAr: Theoretical studies show that nucleophilic attack at the C2 (or C4) position of a pyridine ring allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom. vaia.com This resonance stabilization provides a lower energy pathway compared to attack at the C3 or C5 positions, where the charge cannot be stabilized by the nitrogen. The presence of the vinyl group at the 5-position, being weakly electron-withdrawing, does little to alter this inherent preference. The methyl group at the C3 position provides some steric hindrance, which could slightly increase the activation energy but is unlikely to change the regiochemical outcome.
In Buchwald-Hartwig Amination: The regioselectivity is predetermined by the position of the halide on the starting pyridine. The palladium catalyst inserts specifically at the carbon-halide bond, in this case, at the C2 position. Therefore, the reaction will exclusively yield the C2-aminated product.
Stereochemistry
The target molecule, this compound, does not possess any chiral centers in its ground state, and the azepane ring is a flexible seven-membered ring. However, computational studies can provide insight into the conformational preferences of the azepane ring and the rotational barrier around the C(pyridine)-N(azepane) bond.
Future Research Directions and Open Challenges in the Chemistry of 1 3 Methyl 5 Vinylpyridin 2 Yl Azepane
Development of Novel and Efficient Catalytic Transformations
The unique structural motifs of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane—the vinyl group and the electron-rich substituted pyridine (B92270) ring—are prime targets for a wide array of catalytic transformations. Future research should focus on selectively modifying these functional groups to generate a library of new derivatives.
The vinyl group is particularly amenable to a variety of well-established catalytic reactions. Research could explore hydrofunctionalization reactions, such as hydroamination, hydroboration, and hydrosilylation, to introduce new functional groups at the ethyl side chain. Furthermore, cross-coupling reactions, like the Heck, Suzuki, and Sonogashira couplings, could be employed to extend the carbon framework, linking the pyridine core to other aromatic or aliphatic systems. A significant challenge lies in achieving high regioselectivity and avoiding unwanted polymerization of the vinyl moiety.
The pyridine ring itself offers opportunities for C-H activation and functionalization, a rapidly advancing area in organic synthesis. Catalytic systems, potentially based on palladium, rhodium, or iridium, could be developed to selectively introduce substituents at the C4 or C6 positions of the pyridine ring. Another avenue involves transformations of the pyridine nitrogen, such as N-oxidation or N-alkylation, to modulate the electronic properties and steric environment of the molecule. A photocatalyst-tuned, nickel-catalyzed system has shown the ability to achieve switchable C-C or C-N coupling on aryl halides, a technique that could potentially be adapted for functionalizing the pyridine core. acs.org
| Potential Catalytic Transformation | Target Moiety | Potential Catalyst/Reagent Type | Expected Product Type |
| Heck Coupling | Vinyl Group | Palladium(0) complexes | Stilbene derivatives |
| Suzuki Coupling | Vinyl Group (after borylation) | Palladium(0) complexes | Aryl-substituted ethylpyridine derivatives |
| Hydroformylation | Vinyl Group | Rhodium or Cobalt complexes | Aldehyde derivatives |
| C-H Arylation | Pyridine Ring (C4/C6) | Palladium(II) or Rhodium(III) complexes | Di- or tri-substituted pyridine derivatives |
| Dearomative Ring Expansion | Pyridine Ring | Photochemical methods | Expanded heterocyclic systems |
Exploration of Asymmetric Synthesis for Chiral Analogues
The parent compound, this compound, is achiral. A significant and challenging area of future research is the development of methods for its asymmetric synthesis or the synthesis of its chiral analogues. Introducing chirality could be pivotal for applications in medicinal chemistry and asymmetric catalysis.
Chirality could be introduced in several ways:
Atropisomerism: If sufficient steric hindrance were introduced near the pyridine-azepane bond, it might be possible to generate stable, axially chiral atropisomers.
Modification of the Azepane Ring: Asymmetric catalysis could be used to synthesize enantiomerically pure azepane rings with substituents before its coupling to the pyridine core.
Asymmetric Reactions at the Vinyl Group: Catalytic asymmetric reactions such as hydrogenation, dihydroxylation, or epoxidation of the vinyl group would create one or two stereocenters on the side chain.
Recent advances in the copper-catalyzed asymmetric intramolecular cyclization for synthesizing dibenzo[b,d]azepines highlight a potential strategy. unizar.esus.es These methods, which generate both central and axial chirality with high enantioselectivity, could inspire the development of catalysts for creating chiral azepane-containing structures. unizar.esus.es The challenge would be to adapt these or similar catalytic systems, perhaps using chiral phosphine (B1218219) ligands, to achieve high levels of stereocontrol in reactions involving the this compound scaffold.
| Asymmetric Strategy | Target | Potential Catalytic System | Chirality Type |
| Asymmetric Hydrogenation | Vinyl Group | Chiral Rhodium or Iridium complexes | Central |
| Sharpless Asymmetric Dihydroxylation | Vinyl Group | Osmium tetroxide with chiral ligands | Central |
| Kinetic Resolution | Racemic Precursor | Chiral catalysts | Central or Axial |
| Desymmetrization | Prochiral Azepane Precursor | Chiral catalysts | Central |
Application as a Versatile Building Block in Materials Science and Polymer Chemistry
The presence of a polymerizable vinyl group makes this compound a promising monomer for creating novel polymers. The parent compound, 2-methyl-5-vinylpyridine, is known to undergo polymerization. google.com Research in this area could focus on synthesizing both homopolymers and copolymers.
The resulting polymers would have unique properties imparted by the bulky and flexible 1-azepanyl-3-methylpyridine side groups. These side groups could influence the polymer's thermal properties (e.g., glass transition temperature), solubility, and mechanical characteristics. The pyridine nitrogen within the polymer side chains could also serve as a coordination site for metal ions, leading to the development of novel metal-organic frameworks (MOFs), functional coatings, or materials for catalysis and separation.
Furthermore, the broader family of perfluoropyridines has been successfully used as building blocks for complex fluoropolymers and network materials, demonstrating the utility of pyridine scaffolds in advanced material synthesis. mdpi.com By analogy, functionalized polymers derived from this compound could be explored for applications in gas storage, electronics, or as responsive materials where changes in pH or metal ion concentration trigger a physical or chemical response.
| Material Type | Synthetic Approach | Key Functional Moiety | Potential Application |
| Homopolymer | Free-radical or controlled polymerization | Vinyl Group | Specialty plastics, films |
| Copolymer | Copolymerization with other vinyl monomers (e.g., styrene) | Vinyl Group | Tunable functional materials |
| Metal-Containing Polymer | Post-polymerization metal coordination | Pyridine Nitrogen | Catalysis, sensors, separation media |
| Cross-linked Network | Polymerization with a di-vinyl cross-linker | Vinyl Group | Gels, resins, sorbents |
Integration with Artificial Intelligence and Machine Learning for Reaction Discovery
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry offers a powerful paradigm to accelerate research on novel compounds like this compound. researchgate.net Given the numerous potential reaction pathways and the vast parameter space for optimization, AI/ML tools can be instrumental in navigating this complexity. nih.gov
Future research could employ AI for:
Retrosynthetic Analysis: AI programs can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering more cost-effective or sustainable pathways than those devised by human chemists. youtube.com
Reaction Outcome and Yield Prediction: ML models, trained on large datasets of chemical reactions, can predict the likely products and yields of untested catalytic transformations on the target molecule. This can save significant time and resources by prioritizing experiments with the highest probability of success. researchgate.netnih.gov
Discovery of Novel Reactions: AI can analyze the structure of this compound and, by recognizing novel reactive patterns, suggest entirely new types of chemical transformations that have not yet been considered. youtube.com
Optimization of Reaction Conditions: Reinforcement learning and other optimization algorithms can be coupled with automated reaction platforms to rapidly identify the optimal conditions (catalyst, solvent, temperature, etc.) for a desired transformation, a task that is often laborious and time-consuming. escholarship.org
| AI/ML Application | Objective | Example Tool/Approach | Potential Impact |
| Synthesis Planning | Design efficient synthetic routes | Retrosynthesis prediction algorithms (e.g., transformer-based models) | Reduced synthesis steps, lower cost |
| Condition Optimization | Find optimal temperature, solvent, catalyst | Bayesian optimization, reinforcement learning | Higher yields, improved selectivity |
| Outcome Prediction | Predict products of unknown reactions | Graph neural networks, DFT-based descriptors | Prioritization of high-success-rate experiments |
| Catalyst Discovery | Identify novel catalysts for specific transformations | High-throughput virtual screening | Discovery of more efficient and sustainable catalysts |
Addressing Scalability and Sustainability in Synthesis
For any novel compound to have a significant impact, its synthesis must be scalable and sustainable. A major challenge for the future will be to develop synthetic routes to this compound that are not only efficient on a laboratory scale but also viable for larger-scale production. This involves minimizing waste, avoiding hazardous reagents, and using energy-efficient processes.
Recent research has emphasized green and sustainable methods for synthesizing pyridine derivatives, which could be adapted for the target molecule. nih.govresearchgate.net Key areas for improvement include:
One-Pot Reactions: Designing multi-component reactions where the pyridine and azepane rings are constructed in a single step would significantly improve efficiency and reduce waste. nih.gov
Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ethanol, or ionic liquids.
Catalysis over Stoichiometric Reagents: Employing catalytic methods instead of stoichiometric reagents to reduce waste and improve atom economy. nih.gov
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processes.
A recent review on sustainable chemistry highlights various techniques like microwave-assisted synthesis and the use of green catalysts that are highly relevant for developing improved synthetic protocols for pyridine-based molecules. researchgate.net
| Sustainability Metric | Traditional Approach (Hypothetical) | Future "Green" Approach | Benefit |
| Atom Economy | Multi-step synthesis with protecting groups | One-pot, multi-component synthesis | Higher efficiency, less waste |
| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions | Reduced environmental impact and toxicity |
| Energy Usage | High-temperature reflux over long periods | Microwave-assisted or photochemical synthesis | Faster reactions, lower energy consumption |
| Safety | Use of pyrophoric or highly toxic reagents | Use of stable, heterogeneous catalysts | Improved operational safety and easier handling |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 1-(3-Methyl-5-vinylpyridin-2-yl)azepane, and how do reaction conditions influence yield?
- The compound can be synthesized via cyclization of precursors such as vinylpyridine derivatives and azepane intermediates. A common approach involves coupling 2-bromopyridine analogs with hexamethyleneimine under basic conditions . Key variables include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Optimization using Design of Experiments (DoE) is advised to balance yield (typically 60–75%) and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Use a combination of Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm substituent positions and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. Purity ≥97% can be verified via HPLC with a C18 column and UV detection at 254 nm. Stability studies under ambient and accelerated conditions (40°C/75% RH) are critical for assessing shelf life, as the vinyl group may polymerize over time .
Q. What functional groups in this compound are most reactive, and how do they impact experimental design?
- The vinylpyridine moiety is prone to electrophilic addition, while the azepane’s secondary amine may participate in nucleophilic reactions. Protect the amine with Boc groups during synthetic steps involving acidic/basic conditions. For storage, inert atmospheres (N₂) and light-sensitive containers are recommended to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?
- Density Functional Theory (DFT) calculations can optimize the compound’s 3D structure and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking against targets like GPCRs or kinases (using AutoDock Vina) should prioritize binding affinity (ΔG ≤ −8 kcal/mol) and interaction profiles (hydrogen bonds, π-π stacking) . Compare results with analogs like 1-(4-Nitrophenyl)azepane, where nitro groups enhance receptor binding but reduce solubility .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Discrepancies may arise from metabolic instability (e.g., cytochrome P450 oxidation of the vinyl group). Use LC-MS/MS to identify metabolites in plasma. For improved in vivo efficacy, consider prodrug modifications (e.g., esterification of the azepane nitrogen) or co-administration with CYP inhibitors .
Q. How do structural modifications to the azepane ring affect physicochemical and pharmacological properties?
- Substituting the azepane with piperidine (6-membered ring) reduces steric hindrance but decreases lipophilicity (logP drops by ~0.5). Introducing electron-withdrawing groups (e.g., sulfonyl) on the azepane enhances solubility but may reduce membrane permeability. Quantitative Structure-Activity Relationship (QSAR) models are critical for predicting trade-offs .
Q. What advanced analytical techniques can elucidate degradation pathways under stressed conditions?
- Forced degradation studies (acid/base/oxidative stress) coupled with UPLC-QTOF-MS identify degradation products. For example, oxidation of the vinyl group may yield epoxide derivatives, detectable via m/z shifts of +16 Da. Accelerated stability data (Arrhenius plots) predict shelf life under standard storage .
Methodological Notes
- Synthetic Optimization : Use Response Surface Methodology (RSM) to model interactions between variables like temperature and catalyst loading .
- Bioactivity Assays : Prioritize functional assays (e.g., cAMP accumulation for GPCR targets) over binding assays to capture downstream effects .
- Data Interpretation : Cross-reference computational predictions with experimental data (e.g., docking scores vs. IC₅₀ values) to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
